REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].N([O-])=O.[Na+].[I-:16].[K+].S([O-])([O-])=O.[Na+].[Na+]>Cl.O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([I:16])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4,5.6.7|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
|
Details
|
was stirred for additionally 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at −15° C
|
Type
|
ADDITION
|
Details
|
the addition the mixture
|
Type
|
ADDITION
|
Details
|
was added over 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
At the end of the addition the mixture
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Type
|
CUSTOM
|
Details
|
to remove iodine
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted thrice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were successively washed with ice-cold aqueous sodium hydroxide (1M) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |